Synthetic Accessibility: Double Iododesilylation vs. Incomplete Bromodesilylation
2,6-Difluoro-3,5-diiodopyridine (18) is accessible in 93% isolated yield via double iododesilylation of the 3,5-bis(trimethylsilane) precursor 23 with iodine monochloride [1]. In stark contrast, when the same bis(silane) 23 is treated with elemental bromine under identical conditions, bromodesilylation arrests at the mono-bromo stage, giving only (5-bromo-2,6-difluoropyridin-3-yl)trimethylsilane (24) in 95% yield [1]. The fully substituted 3,5-dibromo-2,6-difluoropyridine (25) is not accessible through this direct route; it requires an indirect halogen/metal permutation sequence, which delivers only 90% yield and adds two synthetic steps [1]. This means procurement of the diiodo compound eliminates 2–3 additional synthetic operations compared to the dibromo analog.
| Evidence Dimension | Isolated yield of double halogenation from bis(trimethylsilane) precursor |
|---|---|
| Target Compound Data | 93% isolated yield (2,6-difluoro-3,5-diiodopyridine, 18) via double iododesilylation with ICl |
| Comparator Or Baseline | 3,5-Dibromo-2,6-difluoropyridine (25): 0% yield via direct bromodesilylation; 90% yield via 2-step halogen/metal permutation route |
| Quantified Difference | Direct route: 93% vs 0% yield; indirect route: 93% in 1 step vs 90% in 2 steps (estimated ~86% combined yield) |
| Conditions | Bis(trimethylsilane) 23 treated with ICl (4 equiv) or Br₂ (2 equiv) in CCl₄, reflux 20 h [1] |
Why This Matters
For scale-up or medicinal chemistry library production, the diiodo compound saves at least one synthetic step and avoids the use of reactive organometallic intermediates required for the bromo analog.
- [1] Schlosser, M.; Rausis, T. The Structural Proliferation of 2,6-Difluoropyridine through Organometallic Intermediates. Eur. J. Org. Chem. 2004, 1018–1024. View Source
